molecular formula C20H24INO3 B233023 6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan CAS No. 141392-30-5

6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan

Cat. No. B233023
CAS RN: 141392-30-5
M. Wt: 453.3 g/mol
InChI Key: XEXVJJBUTPOPFH-LRLHPVAZSA-N
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Description

6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan, also known as CYM-51010, is a synthetic opioid compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

  • Opioid Receptor Imaging : One of the primary applications of this compound is in opioid receptor imaging. A study found that certain epimers of this compound can cross the blood-brain barrier and reverse analgesic effects, showing high affinity for mu, delta, and kappa opioid receptors. These properties make it a potential candidate for single photon emission computed tomography (SPECT) imaging agents for opioid receptors (de Costa et al., 1992).

  • Opioid Receptor Binding Studies : Another study reported on the binding characteristics of a derivative named IOXY-AGO (an agonist version of the compound) to rat brain membranes. The findings demonstrated high affinity, specific, and reversible binding, highlighting its utility in studying opioid receptors (Xu et al., 1994).

  • Mu and Kappa Opiate Binding Sites : Research has shown that certain derivatives, like cycloFOXY, label mu and kappa opiate binding sites, both in vitro and in vivo. This is relevant for clinical and basic science, especially for opioid receptor mapping (Rothman & Mclean, 1988).

  • Design of Opioid Ligands : A study delved into the structure-activity relationship of various opioid ligands, observing how modifications at certain positions of the epoxymorphinan skeleton influence their function. This research is crucial for the design of new ligands with desired properties (Obeng et al., 2018).

  • Kappa Opioid Receptor Antagonists : Research into kappa-selective opioid receptor antagonists has led to the synthesis of compounds like TENA. These studies contribute to understanding the structural requirements for opioid antagonism (Botros et al., 1986).

  • Discovery of Novel Opioid Agonists : A study identified a new type of kappa-agonist, TRK-820, derived from 4,5-epoxymorphinan, highlighting the potential of these compounds in developing new therapeutic agents (Nagase et al., 1998).

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10H2/t13-,15+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXVJJBUTPOPFH-LRLHPVAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1I)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931086
Record name 17-(Cyclopropylmethyl)-6-iodo-4,5-epoxymorphinan-3,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan

CAS RN

141392-30-5
Record name 6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141392305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-6-iodo-4,5-epoxymorphinan-3,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Reactant of Route 2
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Reactant of Route 3
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Reactant of Route 4
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Reactant of Route 5
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan
Reactant of Route 6
6-Iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5-epoxymorphinan

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